molecular formula C13H17BrClN2O4P B1604273 5-Bromo-6-chloro-3-indoxyl choline phosphate CAS No. 641571-93-9

5-Bromo-6-chloro-3-indoxyl choline phosphate

Cat. No. B1604273
M. Wt: 411.61 g/mol
InChI Key: NZAYYRWXAYVGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-3-indoxyl choline phosphate is a chemiluminescent substrate used for the detection of bacterial activity . It reacts with an enzyme, luciferase, which is present in a variety of living cells . The reaction produces light . This compound is also a substrate for the enzyme alkaline phosphatase .


Synthesis Analysis

An efficient approach for the synthesis of 5-bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C, has been reported .


Molecular Structure Analysis

The molecular formula of 5-Bromo-6-chloro-3-indoxyl choline phosphate is C13H17BrClN2O4P . Its molecular weight is 411.63 g/mol .


Chemical Reactions Analysis

5-Bromo-6-chloro-3-indoxyl choline phosphate reacts with an enzyme, luciferase, which is present in a variety of living cells . The reaction produces light . It is also used in the detection of alkaline phosphatase activity in various biological materials .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-6-chloro-3-indoxyl choline phosphate is 411.63 g/mol . The compound should be stored at <-15°C and protected from light .

properties

CAS RN

641571-93-9

Product Name

5-Bromo-6-chloro-3-indoxyl choline phosphate

Molecular Formula

C13H17BrClN2O4P

Molecular Weight

411.61 g/mol

IUPAC Name

(5-bromo-6-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C13H17BrClN2O4P/c1-17(2,3)4-5-20-22(18,19)21-13-8-16-12-7-11(15)10(14)6-9(12)13/h6-8,16H,4-5H2,1-3H3

InChI Key

NZAYYRWXAYVGMD-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=CC(=C(C=C21)Br)Cl

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=CC(=C(C=C21)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.